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Compound of Interest

Compound Name: 2-cyclohexylbenzoic Acid

Cat. No. B181603

An In-Depth Technical Guide to the Chemical Properties of 2-Cyclohexylbenzoic Acid

Introduction

2-Cyclohexylbenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of
significant interest to the scientific community, particularly in the fields of medicinal chemistry
and organic synthesis. Its structure, featuring a cyclohexyl group ortho to a carboxylic acid on a
benzene ring, imparts a unique combination of lipophilicity and acidic functionality. This guide
offers a comprehensive exploration of its chemical properties, synthesis, spectroscopic
signature, and potential applications, designed for researchers, scientists, and drug
development professionals. The insights provided herein are grounded in established chemical
principles and aim to facilitate further research and application of this versatile compound.

Physicochemical Properties

2-Cyclohexylbenzoic acid is a white to off-white crystalline solid at room temperature. The
steric hindrance introduced by the bulky cyclohexyl group adjacent to the carboxylic acid
influences its physical and chemical behavior, including its acidity, solubility, and reactivity,
when compared to its linear or para-substituted isomers.

Table 1: Core Physicochemical and Identification Data for 2-Cyclohexylbenzoic Acid
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Property Value Source(s)

CAS Number 97023-48-8 [112][3114]

Molecular Formula C13H1602 [1][2][4]

Molecular Weight 204.26 g/mol [2][4]
White to off-white crystals or

Appearance [1][5]
powder

Melting Point 103-105 °C [6][7]

- _ 332.4 °C at 760 mmHg

Boiling Point ) [6]
(Predicted)
Slightly soluble in water;

N Soluble in organic solvents

Solubility [5]
(e.g., methanol, DMSO,
chloroform)

Density 1.115 g/cm3 (Predicted) [6]
~4 (Predicted, similar to other

pKa [8]

benzoic acids)

Synthesis and Mechanistic Insight

The synthesis of 2-cyclohexylbenzoic acid is not widely detailed in introductory literature,

necessitating a robust and high-yield laboratory method. The Suzuki-Miyaura cross-coupling

reaction stands out as a premier choice for this transformation.[5] This palladium-catalyzed

reaction forms a carbon-carbon bond between an organohalide and a boronic acid, offering

high functional group tolerance and generally excellent yields.[5][9]

The chosen pathway involves the coupling of 2-bromobenzoic acid with cyclohexylboronic acid.

The ortho-carboxylate group on the aryl halide can present steric challenges; therefore, the

selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand like

SPhos or XPhos is critical to facilitate the oxidative addition step and prevent side reactions like

protodehalogenation.[1]
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Reaction Scheme: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura synthesis of 2-cyclohexylbenzoic acid.

Experimental Protocol: Synthesis

Materials:

2-Bromobenzoic acid (1.0 eq.)

¢ Cyclohexylboronic acid (1.5 eq.)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (2 mol%)

e 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
e Potassium phosphate (KsPOa4), anhydrous (3.0 eq.)

¢ 1,4-Dioxane, anhydrous

o Water, degassed

e 1 M Hydrochloric Acid (HCI)

o Ethyl acetate

Brine

Procedure:

 Inert Atmosphere: To a dry Schlenk flask, add 2-bromobenzoic acid, cyclohexylboronic acid,
K3POas, Pdz(dba)s, and SPhos.

o Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat
this cycle three times to ensure an oxygen-free environment.

» Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.
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Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress
using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS).

Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature.
Dilute the mixture with ethyl acetate.

Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully add 1 M HCI
to acidify the aqueous layer to a pH of approximately 2-3, which protonates the carboxylate
salt to the desired carboxylic acid. Extract the aqueous layer three times with ethyl acetate.

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate (Na2S0a), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography (e.g., using a
hexane/ethyl acetate gradient) or recrystallization to yield 2-cyclohexylbenzoic acid as a
white solid.
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1. Assemble Reactants
(Aryl Halide, Boronic Acid, Catalyst, Ligand, Base)
in Schlenk Flask

'

2. Establish Inert Atmosphere
(Evacuate/Backfill with Argon x3)

'

3. Add Degassed Solvents
(Dioxane/Water)

'

4. Heat Reaction
(e.g., 90 °C) & Monitor
(TLC or LC-MS)

'

5. Cool & Quench
(Add Ethyl Acetate)

'

6. Acidify & Extract
(1M HCI, Ethyl Acetate)

'

7. Wash & Dry
(Brine, Na2S0a)

'

8. Concentrate & Purify
(Chromatography or Recrystallization)

Pure 2-Cyclohexylbenzoic Acid

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis protocol.
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Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the identity and purity of the
synthesized compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) are core techniques for this purpose.

Predicted Spectroscopic Analysis
 'H NMR (400 MHz, CDCls):

o

0 10-12 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

[¢]

0 7.9-8.1 ppm (dd, 1H): Aromatic proton ortho to the carboxylic acid.

[¢]

0 7.2-7.6 ppm (m, 3H): Remaining aromatic protons.

[e]

0 2.8-3.2 ppm (m, 1H): The methine proton (-CH-) on the cyclohexyl ring attached to the
benzene ring.

o 6 1.2-2.0 ppm (m, 10H): The ten aliphatic protons (-CHz-) of the cyclohexyl ring.
« 13C NMR (100 MHz, CDCls):

o 0 170-175 ppm: Carboxylic acid carbonyl carbon (-COOH).

o 9 145-150 ppm: Aromatic carbon attached to the cyclohexyl group (C2).

o 0 125-135 ppm: Other aromatic carbons.

o 0 40-45 ppm: Methine carbon of the cyclohexyl ring.

o 9 25-35 ppm: Aliphatic carbons of the cyclohexyl ring.[10][11]
e Infrared (IR) Spectroscopy (ATR):

o 2500-3300 cm~1 (broad): O-H stretch of the carboxylic acid.

o ~1700 cm~1 (strong): C=0 stretch of the carboxylic acid.
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o 2850-2950 cm~1: C-H stretches of the cyclohexyl group.

o ~1600, 1450 cm~1; C=C stretches of the aromatic ring.

e Mass Spectrometry (MS-ESI):

o [M-H]~: Expected at m/z 203.1078, corresponding to the deprotonated molecule
(C13H15027).

o Fragmentation: Loss of COz (44 Da) from the deprotonated molecule is a characteristic
fragmentation pathway for benzoic acids under certain MS conditions.[12]

Chemical Reactivity and Applications

The dual functionality of 2-cyclohexylbenzoic acid—a lipophilic cyclohexyl moiety and a polar
carboxylic acid group—underpins its utility.

» Reactivity: The carboxylic acid group can undergo standard transformations, including:
o Esterification: Reaction with alcohols under acidic conditions to form esters.

o Amide Formation: Reaction with amines, typically via an activated intermediate like an acyl
chloride, to form amides.

o Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents
like LiAlHa4.

» Applications in Drug Development and Research: 2-Cyclohexylbenzoic acid has been
identified as a promising scaffold in medicinal chemistry. It is described as an inhibitor of
enzymes such as hydroxylase and phospholipase A2 (PLA2), which are involved in
inflammatory pathways. This inhibitory action suggests potential therapeutic applications in
treating inflammatory conditions, including bowel disease and chronic bronchitis. Its role as a
pharmaceutical intermediate allows for its incorporation into more complex molecules,
leveraging its structural and electronic properties to modulate biological activity.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/88337
https://www.benchchem.com/product/b181603?utm_src=pdf-body
https://www.benchchem.com/product/b181603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

2-Cyclohexylbenzoic Acid

possesses

possesses

Lipophilic
Cyclohexyl Group

enables role as

Acidic Carboxyl
Group (-COOH)

Esterification &
Amide Formation

Pharmaceutical
Intermediate

Organic Synthesis
Building Block

Enzyme Inhibition
(e.g., PLA2)
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Caption: Interplay of structure, reactivity, and applications.

Safety and Handling

As with any laboratory chemical, proper handling of 2-cyclohexylbenzoic acid is crucial.
Based on available safety data sheets, the compound is classified as an irritant.

Table 2: GHS Hazard Information
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Precautionary
Hazard Class GHS Statement Source(s)
Codes

i o H315: Causes skin
Skin Irritation o P280, P302+P352 [7]
irritation

o H319: Causes serious  P280,
Eye Irritation o [7]
eye irritation P305+P351+P338

) o H335: May cause
Respiratory Irritation ) o P261, P304+P340 [7]
respiratory irritation

e Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves. Avoid generating dust.

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong bases.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Cyclohexylbenzoic acid is a valuable compound with well-defined chemical properties and
significant potential as a building block in organic synthesis and as a scaffold in medicinal
chemistry. Its synthesis, while requiring modern catalytic methods like the Suzuki-Miyaura
coupling, is accessible and yields a product whose structure can be confidently verified through
standard spectroscopic techniques. The insights into its reactivity and biological potential,
particularly as an enzyme inhibitor, underscore its importance for researchers dedicated to
developing novel therapeutics and chemical entities. This guide provides a foundational
framework to empower scientists in their exploration and application of this multifaceted
molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. pdf.benchchem.com [pdf.benchchem.com]

. Friedel-Crafts reaction - Wikipedia [en.wikipedia.org]
. chemguide.co.uk [chemguide.co.uk]

. appchemical.com [appchemical.com]

. Suzuki reaction - Wikipedia [en.wikipedia.org]

. lookchem.com [lookchem.com]

. pdf.benchchem.com [pdf.benchchem.com]

. Suzuki Coupling [organic-chemistry.org]

°
(o] (0] ~ (o)) ()] EEN w N =

. Scispace.com [scispace.com]

e 10. 13C nmr spectrum of benzoic acid C7H602 C6H5COOH analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

e 11. 2-Cyclohexylbenzoic Acid | CymitQuimica [cymitquimica.com]

e 12. 4-Cyclohexylbenzoic acid | C13H1602 | CID 88337 - PubChem
[pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [2-cyclohexylbenzoic acid chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181603#2-cyclohexylbenzoic-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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